AMG-47a

Description

Properties

IUPAC Name |

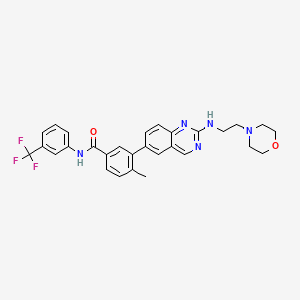

4-methyl-3-[2-(2-morpholin-4-ylethylamino)quinazolin-6-yl]-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F3N5O2/c1-19-5-6-21(27(38)35-24-4-2-3-23(17-24)29(30,31)32)16-25(19)20-7-8-26-22(15-20)18-34-28(36-26)33-9-10-37-11-13-39-14-12-37/h2-8,15-18H,9-14H2,1H3,(H,35,38)(H,33,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRSTRMZTAPMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582077 | |

| Record name | 4-Methyl-3-(2-{[2-(morpholin-4-yl)ethyl]amino}quinazolin-6-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882663-88-9 | |

| Record name | 4-Methyl-3-(2-{[2-(morpholin-4-yl)ethyl]amino}quinazolin-6-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG-47a

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-47a is a potent and orally bioavailable small molecule inhibitor with a multifaceted mechanism of action. Initially identified as a powerful inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), it has demonstrated significant anti-inflammatory properties by modulating T-cell activation and cytokine production. Subsequent research has unveiled its capacity to block necroptosis, a form of programmed cell death, through interaction with Receptor-Interacting Protein Kinases (RIPK1 and RIPK3). Furthermore, screening assays have indicated its potential in promoting the degradation of the oncogenic KRAS protein. This guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Kinase Inhibition

This compound functions primarily as an ATP-competitive inhibitor of a range of protein kinases. Its inhibitory profile is crucial to its diverse biological activities, from immunosuppression to the regulation of cell death.

Inhibition of Lck and T-Cell Signaling

The initial characterization of this compound established it as a potent inhibitor of Lck, a cytoplasmic tyrosine kinase of the Src family that plays a pivotal role in T-cell receptor (TCR) signaling.[1][2] By inhibiting Lck, this compound effectively suppresses T-cell activation and proliferation, which is a key driver of autoimmune and inflammatory diseases.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][2][3]

Inhibition of Necroptosis via RIPK1 and RIPK3

A more recently discovered mechanism of action for this compound is its ability to block necroptosis, a regulated form of necrosis.[4][5] Necroptosis is implicated in various inflammatory conditions.[4][5] This process is mediated by the necrosome, a protein complex that includes RIPK1 and RIPK3.[4][5] this compound has been shown to directly interact with both RIPK1 and RIPK3, inhibiting their kinase activity and thereby preventing the downstream phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), a key step in the execution of necroptosis.[4][5] Interestingly, this compound can inhibit necroptosis downstream of MLKL activation, suggesting a more complex interaction with the necroptotic machinery.[4][5]

Destabilization of KRAS Oncoprotein

High-throughput screening has identified this compound as a compound that can selectively reduce the levels of the EGFP-KRASG12V fusion protein in a cellular model.[6][7][8] This suggests that this compound may promote the degradation of the KRAS oncoprotein, a critical target in many cancers.[6][7][8] The precise mechanism by which this compound leads to KRAS destabilization is still under investigation.

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Lck | 0.2 | ATP-competitive | [9] |

| Lck | 3,400 | Cell-free | [3] |

| VEGFR2 | 1 | Not specified | [9] |

| p38α | 3 | Not specified | [9] |

| Src | 2 | Not specified | [10] |

| JAK3 | 72 | Not specified | [9] |

| RIPK1 | 83 | Enzymatic | [5] |

| RIPK3 | 13 | Enzymatic | [5] |

| SYK | 292 | Not specified | [10] |

| JNK1 | >25,000 | Not specified | [10] |

| PKAβ | >25,000 | Not specified | [10] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound.

| Assay | IC50 / ED50 | Species | Reference |

| Mixed Lymphocyte Reaction (T-cell proliferation) | 30 nM (IC50) | In vitro | [9] |

| Anti-CD3 induced IL-2 Production | 11 mg/kg (ED50) | Mouse | [1][2][3] |

| Anti-CD3 induced IL-2 Production | 21 nM (IC50) | In vitro | [9] |

Table 2: Cellular and In Vivo Anti-inflammatory Activity of this compound.

Experimental Protocols

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

-

Methodology: Standard in vitro kinase assays are performed, typically using a radiometric or fluorescence-based format. The general steps are as follows:

-

A reaction mixture is prepared containing the purified kinase, a specific substrate peptide, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and a buffer solution.

-

This compound is added at various concentrations.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In fluorescence-based assays, a change in fluorescence signal is measured.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Mixed Lymphocyte Reaction (MLR) Assay

-

Objective: To assess the effect of this compound on T-cell proliferation.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.

-

The "stimulator" PBMCs from one donor are treated with mitomycin C or irradiation to prevent their proliferation.

-

The "responder" PBMCs from the second donor are co-cultured with the stimulator cells.

-

This compound is added to the co-culture at various concentrations.

-

The cells are incubated for several days.

-

T-cell proliferation is measured, typically by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).

-

The IC50 for the inhibition of T-cell proliferation is determined.

-

In Vivo Anti-CD3-Induced IL-2 Production

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

-

Methodology:

-

Mice are administered this compound orally at various doses.

-

After a specified time, the mice are challenged with an anti-CD3 antibody, which activates T-cells and induces a systemic release of IL-2.

-

Blood samples are collected at a peak time point for IL-2 production.

-

Serum levels of IL-2 are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The effective dose that causes 50% inhibition of IL-2 production (ED50) is calculated.

-

Necroptosis Inhibition Assay

-

Objective: To determine the ability of this compound to protect cells from necroptotic cell death.

-

Methodology:

-

A suitable cell line (e.g., HT-29 or L929) is cultured.

-

Necroptosis is induced using a combination of stimuli, such as TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).

-

Cells are pre-treated with various concentrations of this compound.

-

Cell viability is assessed after a defined period using assays such as CellTiter-Glo® or by measuring the uptake of a viability dye like propidium iodide.

-

The protective effect of this compound against necroptosis is quantified.

-

Conclusion

This compound is a versatile kinase inhibitor with a well-defined role in suppressing T-cell mediated inflammation through the inhibition of Lck. Its more recently discovered ability to block necroptosis by targeting RIPK1 and RIPK3 opens up new therapeutic avenues for diseases with an inflammatory and cell death component. Furthermore, its potential to promote the degradation of oncogenic KRAS warrants further investigation for its application in cancer therapy. The data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar multi-targeting kinase inhibitors.

References

- 1. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. The Lck inhibitor, this compound, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A High-Throughput Assay for Small Molecule Destabilizers of the KRAS Oncoprotein | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. A high-throughput assay for small molecule destabilizers of the KRAS oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

AMG-47a as a Potent Lck Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AMG-47a, a potent, orally bioavailable inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for therapeutic intervention in autoimmune diseases and other inflammatory disorders. This document details the mechanism of action of this compound, its kinase selectivity profile, and its effects on T-cell function. Furthermore, it provides detailed protocols for key in vitro and in vivo assays relevant to the study of Lck inhibitors and presents quantitative data in a clear, tabular format. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction to Lck as a Therapeutic Target

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa member of the Src family of non-receptor tyrosine kinases, primarily expressed in T-lymphocytes and natural killer (NK) cells.[1] Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck, which is associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[2] This phosphorylation event initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production. Given its central role in T-cell activation, aberrant Lck activity is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Therefore, inhibition of Lck presents a promising therapeutic strategy for modulating T-cell-mediated immune responses.

This compound: An Orally Bioavailable Lck Inhibitor

This compound is a potent, ATP-competitive inhibitor of Lck.[3] It has demonstrated significant anti-inflammatory activity in preclinical models by effectively suppressing T-cell proliferation and the production of key inflammatory cytokines such as Interleukin-2 (IL-2).[4]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of Lck. This prevents the autophosphorylation of Lck at Tyr-394, a critical step for its activation, and subsequently blocks the phosphorylation of downstream substrates, thereby attenuating the TCR signaling cascade.[1]

Kinase Selectivity Profile

While this compound is a potent inhibitor of Lck, it also exhibits activity against other kinases. This multi-targeted profile is important to consider in the context of its overall biological effects and potential off-target activities.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its in vivo efficacy.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| Lck | 0.2 |

| Src | 2 |

| VEGFR2 (KDR) | 1 |

| p38α | 3 |

| JAK3 | 72 |

| SYK | 292 |

| JNK1 | >25,000 |

| PKAβ | >25,000 |

Table 2: In Vitro and In Vivo Efficacy of this compound

| Assay | IC50 / ED50 |

| T-cell Proliferation (MLR) | 30 nM |

| IL-2 Production (in vitro) | 21 nM |

| Anti-CD3 Induced IL-2 Production (in vivo) | ED50 = 11 mg/kg |

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade.

Experimental Workflow: In Vitro Lck Kinase Assay

This diagram outlines the general workflow for an in vitro kinase assay to determine the inhibitory activity of a compound like this compound.

Experimental Workflow: T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

The following diagram illustrates the workflow for a Mixed Lymphocyte Reaction (MLR) to assess the effect of this compound on T-cell proliferation.

Detailed Experimental Protocols

In Vitro Lck Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[5]

Materials:

-

Recombinant human Lck enzyme

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

This compound

-

ATP

-

Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction: a. In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control. b. Add 10 µL of a mixture containing the Lck enzyme and substrate in kinase buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. d. Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well. b. Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation and Measurement: a. Add 50 µL of Kinase Detection Reagent to each well. b. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal. c. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). c. Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This protocol is a generalized procedure for a one-way MLR.[6][7][8]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Mitomycin C or irradiation source

-

This compound

-

³H-thymidine or a fluorescent dye such as CFSE

-

96-well U-bottom cell culture plates

Procedure:

-

Cell Preparation: a. Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation. b. Inactivate the stimulator PBMCs (from one donor) by treating with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or by irradiation (3000 rads). Wash the cells three times with culture medium.

-

Co-culture: a. Plate the responder PBMCs (from the other donor) at 1 x 10⁵ cells/well in a 96-well plate. b. Add the inactivated stimulator PBMCs at 1 x 10⁵ cells/well. c. Add serial dilutions of this compound or vehicle control to the wells. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 4 days.

-

Proliferation Measurement (³H-thymidine incorporation): a. On day 4, pulse the cells with 1 µCi of ³H-thymidine per well. b. Incubate for an additional 18-24 hours. c. Harvest the cells onto glass fiber filters using a cell harvester. d. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate the mean counts per minute (CPM) for each condition. b. Normalize the data to the vehicle control (100% proliferation). c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Anti-CD3-Induced IL-2 Production Assay

This protocol describes a common in vivo model to assess the anti-inflammatory effects of compounds on T-cell activation.[9]

Materials:

-

BALB/c mice (or other suitable strain)

-

Anti-CD3ε antibody (clone 145-2C11)

-

This compound formulated for oral administration

-

Vehicle control

-

Blood collection supplies

-

IL-2 ELISA kit

Procedure:

-

Animal Dosing: a. Acclimatize the mice for at least one week before the experiment. b. Group the mice and administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle control orally.

-

Induction of IL-2 Production: a. One hour after compound administration, inject the mice intravenously with a suboptimal dose of anti-CD3ε antibody (e.g., 5 µ g/mouse ).

-

Sample Collection: a. At a predetermined time point post-anti-CD3 injection (e.g., 1.5-2 hours), collect blood samples via cardiac puncture or another appropriate method. b. Process the blood to obtain serum and store at -80°C until analysis.

-

IL-2 Measurement: a. Quantify the IL-2 levels in the serum samples using a commercial IL-2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: a. Calculate the mean serum IL-2 concentration for each treatment group. b. Determine the percentage of inhibition of IL-2 production for each dose of this compound compared to the vehicle control group. c. Calculate the ED50 value, which is the dose of this compound that causes a 50% reduction in IL-2 production.

Conclusion

This compound is a potent inhibitor of Lck with significant anti-inflammatory properties demonstrated in both in vitro and in vivo models. Its ability to suppress T-cell activation and cytokine production underscores its therapeutic potential for the treatment of autoimmune diseases and other T-cell-mediated inflammatory conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Lck inhibitors and related therapeutic areas. Further investigation into the selectivity profile and in vivo pharmacology of this compound will be crucial for its continued development as a clinical candidate. Additionally, recent findings implicating this compound in the inhibition of necroptosis through interaction with RIPK1 and RIPK3 suggest a broader and more complex mechanism of action that warrants further exploration.[10]

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. marinbio.com [marinbio.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. criver.com [criver.com]

- 10. The Lck inhibitor, this compound, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinase Inhibitor AMG-47a: Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor AMG-47a, detailing its primary molecular targets, implicated signaling pathways, and the experimental methodologies used to characterize its activity. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Targets and In Vitro Activity

This compound is a potent, orally bioavailable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell activation.[1] It also demonstrates inhibitory activity against a range of other kinases, highlighting a multi-targeted profile. The in vitro inhibitory activities of this compound against various kinases and cellular processes are summarized below.

| Target | IC50 | Assay Type |

| Lck | 0.2 nM | Cell-free kinase assay |

| Lck | 3.4 µM | Cell-free kinase assay[2] |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1 nM | Cell-free kinase assay[1] |

| p38α | 3 nM | Cell-free kinase assay[1] |

| Src | 2 nM | Cell-free kinase assay |

| Janus Kinase 3 (JAK3) | 72 nM | Cell-free kinase assay[1] |

| T-cell Proliferation (Mixed Lymphocyte Reaction) | 30 nM | Cell-based assay[1] |

| Interleukin-2 (IL-2) Production | 21 nM | Cell-based assay[1] |

| In Vivo Effect | ED50 | Model |

| Anti-inflammatory activity (IL-2 production) | 11 mg/kg | Anti-CD3-induced mouse model[1][2] |

Signaling Pathways Modulated by this compound

This compound primarily impacts two key signaling pathways: T-cell activation through Lck inhibition and the necroptotic cell death pathway.

T-Cell Receptor Signaling Pathway

Lck is an essential mediator of T-cell receptor (TCR) signaling. Upon TCR engagement, Lck phosphorylates downstream targets, initiating a cascade that leads to T-cell activation, proliferation, and cytokine production. By competitively binding to the ATP pocket of Lck, this compound blocks this initial phosphorylation event, thereby suppressing the adaptive immune response.[1]

Necroptosis Pathway

Necroptosis is a form of programmed cell death initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome.[3] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing cell lysis.[3] this compound has been shown to block necroptosis by interacting with both RIPK1 and RIPK3, thereby preventing the downstream activation of MLKL.[3] This action appears to be downstream of MLKL activation in some contexts, suggesting a complex inhibitory mechanism.[3]

KRAS Destabilization

This compound has also been identified as a destabilizer of the KRAS oncoprotein, specifically the G12V mutant. In a reporter assay using HeLa cells, this compound was shown to decrease the levels of KRAS G12V.[4] This suggests a potential therapeutic application in KRAS-mutated cancers.

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of the target kinase's activity.

Materials:

-

Recombinant purified kinase (e.g., Lck, VEGFR2, p38α, JAK3, Src)

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

This compound (or other test compound)

-

Kinase assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibodies)

-

Microplates (e.g., 96-well or 384-well)

Workflow:

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, add the kinase and the diluted this compound. Allow for a pre-incubation period for the compound to bind to the kinase.

-

Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. The signal, which is inversely proportional to the kinase inhibition, is then measured using a plate reader.

-

Data Analysis: The data is normalized to controls (no inhibitor) and a dose-response curve is generated to calculate the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

This cell-based assay is used to assess the effect of this compound on T-cell proliferation.

Objective: To measure the ability of this compound to inhibit the proliferation of T-cells in response to allogeneic stimulation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different donors

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

This compound

-

Proliferation dye (e.g., CFSE) or [3H]-thymidine

-

96-well cell culture plates

Procedure:

-

Cell Preparation: Isolate PBMCs from two healthy, unrelated donors. The cells from one donor (stimulator cells) are typically irradiated or treated with mitomycin C to prevent their proliferation. The cells from the other donor (responder cells) are labeled with a proliferation dye like CFSE.

-

Co-culture: Co-culture the stimulator and responder cells in a 96-well plate in the presence of varying concentrations of this compound.

-

Incubation: Incubate the plate for 3-7 days to allow for T-cell proliferation.

-

Measurement of Proliferation:

-

CFSE dilution: The proliferation of responder T-cells is measured by the dilution of the CFSE dye using flow cytometry.

-

[3H]-thymidine incorporation: Alternatively, [3H]-thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured using a scintillation counter.

-

-

Data Analysis: The percentage of proliferating cells or the amount of incorporated radioactivity is plotted against the concentration of this compound to determine the IC50.

Necroptosis Inhibition Assay

This assay evaluates the ability of this compound to protect cells from induced necroptotic cell death.

Objective: To determine the effectiveness of this compound in inhibiting necroptosis.

Materials:

-

A suitable cell line (e.g., HT-29, L929)

-

Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk)

-

This compound

-

Cell viability dye (e.g., propidium iodide [PI]) or a cell viability assay kit (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with a range of concentrations of this compound for a defined period.

-

Induction of Necroptosis: Add the necroptosis-inducing agents to the wells.

-

Incubation: Incubate the plate for a time sufficient to induce cell death (typically 6-24 hours).

-

Measurement of Cell Death:

-

PI Staining: Add propidium iodide to the wells and measure the fluorescence of PI-positive (dead) cells using a flow cytometer or fluorescence microscope.

-

Viability Assay: Use a commercial viability assay to measure the number of viable cells.

-

-

Data Analysis: The percentage of dead cells or viable cells is plotted against the concentration of this compound to determine its protective effect.

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against Lck, a key regulator of T-cell function. Its ability to suppress T-cell activation and proliferation, coupled with its inhibitory effects on the necroptosis pathway and KRAS G12V, suggests its potential therapeutic utility in a variety of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other similar small molecule inhibitors.

References

The Role of AMG-47a in T Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-47a is a potent small molecule inhibitor primarily recognized for its activity against Lymphocyte-specific protein tyrosine kinase (Lck). While extensive research has elucidated its role as a necroptosis inhibitor through its interaction with RIPK1 and RIPK3, its direct effects on T cell proliferation, a critical process in immune response and a key consideration in immunomodulatory drug development, remain less explored. This technical guide synthesizes the available information on this compound's known targets and extrapolates its likely impact on T cell proliferation by examining the established roles of Lck in T cell activation and the effects of other Lck inhibitors.

Core Mechanism of Action: Lck Inhibition

Lck is a pivotal Src family kinase that initiates the signaling cascade downstream of the T cell receptor (TCR) upon antigen presentation. Its activity is essential for T cell activation, differentiation, and proliferation. Therefore, as an Lck inhibitor, this compound is predicted to exert a significant influence on these T cell functions.

Expected Impact of this compound on T Cell Proliferation

Based on its function as a potent Lck inhibitor, this compound is anticipated to suppress T cell proliferation. Lck is one of the first kinases activated following TCR engagement, and its inhibition would truncate the downstream signaling necessary for cell cycle entry and division. Studies on other Lck inhibitors, such as dasatinib and A-770041, have demonstrated dose-dependent inhibition of T cell proliferation.

Quantitative Data on Lck Inhibitors and T Cell Proliferation

| Compound | Target(s) | Cell Type | Assay | IC50 (Proliferation Inhibition) | Reference |

| Dasatinib | Abl, Src family kinases (including Lck) | Human T cells | CFSE dilution | ~10 nM (complete inhibition) | [1] |

| A-770041 | Lck | Murine CD4+ T cells | Not specified | Not specified | [2] |

| Nilotinib | Abl, Lck | Human T cells | CFSE dilution | 2-5 µM | [3] |

Signaling Pathways Modulated by this compound

Inhibition of Lck by this compound would disrupt the initial and critical steps of the TCR signaling pathway, leading to a cascade of inhibitory effects on downstream signaling molecules essential for T cell proliferation.

T Cell Receptor (TCR) Signaling Pathway

The canonical TCR signaling pathway, which is expected to be inhibited by this compound, is depicted below.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AMG-47a: A Kinase Inhibitor with Immunomodulatory and Anti-Necroptotic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-47a is a potent, orally bioavailable small molecule inhibitor targeting multiple protein kinases. Initially identified as a nonselective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), it has demonstrated significant anti-inflammatory and immunomodulatory properties. Subsequent research has unveiled its broader activity against other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38 mitogen-activated protein kinase (p38α), and Janus kinase 3 (Jak3). Furthermore, this compound has been shown to inhibit necroptosis, a form of programmed cell death, by interacting with key mediators of this pathway. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative inhibitory activity.

Discovery and Rationale

The discovery of this compound stemmed from a focused effort to develop potent and orally bioavailable inhibitors of Lck, a critical enzyme in T-cell activation and a promising target for autoimmune diseases. The core chemical scaffold of this compound is an aminoquinazoline, a class of compounds known for its kinase inhibitory activity. Structure-activity relationship (SAR) studies led to the identification of this compound as a lead compound with desirable potency and pharmacokinetic properties.

Synthesis of this compound

The chemical synthesis of this compound, as detailed by DiMauro et al. (2006), involves a multi-step process culminating in the formation of the final aminoquinazoline derivative. The general synthetic strategy is outlined below.

Please note: The following is a generalized representation of the synthesis. For a detailed, step-by-step experimental protocol, please refer to the primary literature: DiMauro, E.F., Newcomb, J., Nunes, J.J., et al. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: Synthesis, SAR, and in vivo anti-inflammatory activity. J. Med. Chem. 49(19), 5671-5686 (2006).

General Synthetic Workflow:

Biological Activity and Quantitative Data

This compound exhibits inhibitory activity against a range of kinases. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and effective doses (ED50) from various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Lck | 0.2 | ATP-competitive | [1] |

| Lck | 3,400 | Cell-free | [2][3] |

| VEGFR2 | 1 | - | [1] |

| p38α | 3 | - | [1] |

| Src | 2 | - | [4] |

| Jak3 | 72 | - | [1] |

| SYK | 292 | - | [4] |

| JNK1 | >25,000 | - | [4] |

| PKAβ | >25,000 | - | [4] |

Table 2: In Vitro and In Vivo Cellular Activity of this compound

| Activity | IC50 / ED50 | Model System | Reference |

| T-cell Proliferation (MLR) | 30 nM | In vitro | [4] |

| IL-2 Production | 21 nM | In vitro | [1] |

| Anti-inflammatory Activity (IL-2 production) | 11 mg/kg | In vivo (mouse anti-CD3 model) | [1][2] |

Signaling Pathways Modulated by this compound

This compound's biological effects are mediated through its interaction with several key signaling pathways.

Lck-Mediated T-Cell Receptor Signaling

As a potent Lck inhibitor, this compound directly interferes with T-cell receptor (TCR) signaling, a critical pathway for T-cell activation and the adaptive immune response.

Necroptosis Pathway

Recent studies have identified this compound as an inhibitor of necroptosis, a regulated form of necrosis. It has been shown to interact with Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[5][6]

References

- 1. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 2. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. marinbio.com [marinbio.com]

- 5. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Kinase Selectivity Profile of AMG-47a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of AMG-47a, a potent kinase inhibitor. The document summarizes its inhibitory activity against a panel of kinases, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways influenced by this compound.

Kinase Selectivity Profile of this compound

This compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), with reported IC50 values in the low nanomolar to micromolar range.[1][2][3] While initially identified as an Lck inhibitor, further profiling has revealed its activity against a broader range of kinases. Notably, this compound also demonstrates significant inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α mitogen-activated protein kinase, Janus kinase 3 (JAK3), and Src kinase.[3][4] More recent studies have expanded its profile to include key regulators of the necroptosis pathway, Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[5][6][7]

The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases. It is important to note that IC50 values can vary between different studies and assay formats.

Table 1: Biochemical IC50 Values of this compound Against a Panel of Kinases

| Kinase Target | IC50 (nM) | Reference |

| Lck | 0.2 | [3] |

| Lck | 3,400 | [1][2] |

| VEGFR2 | 1 | [3][4] |

| Src | 2 | [4] |

| p38α | 3 | [3][4] |

| RIPK3 | 13 | [7] |

| JAK3 | 72 | [3][4] |

| RIPK1 | 83 | [7] |

| SYK | 292 | [4] |

| JNK1 | >25,000 | [4] |

| PKAβ | >25,000 | [4] |

Table 2: Cellular Activity of this compound

| Assay | IC50 / ED50 | Cell Type/Model | Reference |

| T-cell Proliferation (Mixed Lymphocyte Reaction) | 30 nM | In vitro | [4] |

| Anti-CD3-induced IL-2 Production | ED50 = 11 mg/kg | In vivo (mice) | [1] |

| Necroptosis Inhibition (Human cell lines) | Varies by stimulus and cell line | In vitro | [5] |

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves a series of biochemical and cellular assays. The following sections detail the typical methodologies employed.

Biochemical Kinase Inhibition Assays

A common method for determining the IC50 of an inhibitor against a purified kinase is the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Principle of the ADP-Glo™ Kinase Assay:

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the kinase, its substrate, ATP, and varying concentrations of the inhibitor. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and thus to the kinase activity.

General Protocol for ADP-Glo™ Kinase Assay (for Lck, VEGFR2, p38α, JAK3, Src, RIPK1, RIPK3):

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer from a 5x or 10x stock. The exact composition can vary but typically contains a buffer (e.g., Tris-HCl, HEPES), MgCl2, BSA, and DTT.[8][9]

-

Prepare the specific kinase substrate in the 1x Kinase Buffer. For many tyrosine kinases like Lck, Src, and VEGFR2, a generic substrate like Poly(Glu,Tyr) 4:1 is used.[7][10] For serine/threonine kinases like RIPK1 and RIPK3, Myelin Basic Protein (MBP) can be used.[11]

-

Prepare a solution of ATP at the desired concentration (often close to the Km for the specific kinase) in 1x Kinase Buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in 1x Kinase Buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound (this compound) or vehicle (DMSO) to the appropriate wells.

-

Add the purified recombinant kinase to each well, except for the "no enzyme" control wells.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).[4][7]

-

-

ADP Detection:

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Assays

2.2.1. Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.[13][14]

Protocol Outline:

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.

-

In a one-way MLR, the "stimulator" PBMCs from one donor are treated with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their own proliferation.[15]

-

The "responder" PBMCs from the second donor are left untreated.

-

-

Co-culture:

-

Co-culture the stimulator and responder PBMCs in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control to the co-cultures.

-

Incubate the plate for several days (typically 5-7 days) to allow for T-cell proliferation.

-

-

Proliferation Measurement:

-

T-cell proliferation is typically measured by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a non-radioactive method like BrdU incorporation or a dye dilution assay (e.g., CFSE).

-

For [3H]-thymidine incorporation, the tracer is added during the last 18-24 hours of culture. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in T-cell proliferation compared to the vehicle control.

-

2.2.2. Anti-CD3-Induced IL-2 Production Assay

This assay measures the effect of a compound on the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.

Protocol Outline:

-

T-cell Stimulation:

-

Isolate T-cells or use a T-cell line (e.g., Jurkat cells).

-

Coat the wells of a 96-well plate with an anti-CD3 antibody to stimulate the T-cell receptor (TCR). Co-stimulation with an anti-CD28 antibody is often included to provide a more robust activation signal.[16]

-

Add the T-cells to the antibody-coated wells in the presence of varying concentrations of this compound or a vehicle control.

-

-

Incubation and Supernatant Collection:

-

Incubate the cells for 24-48 hours.

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

-

IL-2 Quantification:

-

The concentration of IL-2 in the supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for IL-2.

-

-

Data Analysis:

-

The IC50 value is determined as the concentration of this compound that inhibits IL-2 production by 50% compared to the vehicle control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for its kinase profiling.

Caption: T-Cell Receptor Signaling Pathway and the inhibitory action of this compound on Lck.

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. worldwide.promega.com [worldwide.promega.com]

- 13. marinbio.com [marinbio.com]

- 14. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]

- 15. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]

- 16. researchgate.net [researchgate.net]

AMG-47a: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-47a is a potent, orally bioavailable small molecule with significant anti-inflammatory properties. Initially identified as a lymphocyte-specific kinase (Lck) inhibitor, its mechanism of action extends to the modulation of other key signaling pathways involved in inflammation and programmed cell death. This document provides a comprehensive technical overview of the anti-inflammatory characteristics of this compound, including its molecular targets, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory and autoimmune diseases.

Core Anti-Inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by inhibiting key kinases involved in immune cell activation and inflammatory signaling.

Inhibition of T-Cell Activation via Lck

The principal mechanism of action for this compound is the potent, ATP-competitive inhibition of Lymphocyte-specific kinase (Lck), a critical enzyme in T-cell receptor (TCR) signaling.[1][2] By inhibiting Lck, this compound effectively suppresses T-cell activation and proliferation, a cornerstone of many inflammatory and autoimmune conditions.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[2][3]

Modulation of the Necroptosis Pathway

Recent studies have unveiled a novel anti-inflammatory mechanism of this compound through its inhibition of necroptosis, a form of programmed cell death that, when dysregulated, contributes to various inflammatory pathologies.[4][5] this compound has been shown to interact with and inhibit Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), key kinases in the necroptosis cascade, downstream of Mixed Lineage Kinase Domain-Like (MLKL) activation.[4] This action prevents the lytic cell death characteristic of necroptosis, thereby mitigating the release of damage-associated molecular patterns (DAMPs) that can perpetuate inflammation.

Activity Against Other Kinases

In addition to Lck, RIPK1, and RIPK3, this compound demonstrates inhibitory activity against a range of other kinases, which may contribute to its broad anti-inflammatory profile. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α mitogen-activated protein kinase, and Janus kinase 3 (JAK3).[1]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 Value | Cell/System | Reference |

| Lck | 0.2 nM | Cell-free assay | [1] |

| Lck | 3.4 µM | Cell-free assay | [3] |

| VEGFR2 | 1 nM | Cell-free assay | [1] |

| p38α | 3 nM | Cell-free assay | [1] |

| JAK3 | 72 nM | Cell-free assay | [1] |

| T-cell Proliferation (MLR) | 30 nM | Mixed Lymphocyte Reaction | [1] |

| IL-2 Production | 21 nM | In vitro assay | [1] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Assay | ED50 Value | Species | Reference |

| Anti-CD3-induced IL-2 Production | 11 mg/kg | Mouse | [1][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.

-

Materials: Recombinant human kinases (Lck, VEGFR2, p38α, JAK3), appropriate peptide substrates, ATP, this compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase, the peptide substrate, and the corresponding concentration of this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies ADP production.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation

-

Objective: To assess the effect of this compound on T-cell proliferation in response to allogeneic stimulation.[6]

-

Materials: Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors, RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics, this compound, and a proliferation assay reagent (e.g., BrdU or CellTiter-Glo®).

-

Procedure:

-

Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.

-

In a one-way MLR, treat the "stimulator" PBMCs from one donor with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their division.

-

In a 96-well plate, co-culture the "responder" PBMCs from the second donor with the treated "stimulator" PBMCs at a 1:1 ratio.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the co-culture.

-

Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.[7]

-

Measure cell proliferation using a suitable assay. For BrdU incorporation, add BrdU to the culture for the final 18-24 hours of incubation, followed by an ELISA-based detection method.[7]

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

-

In Vivo Anti-CD3-Induced IL-2 Production in Mice

-

Objective: To evaluate the in vivo efficacy of this compound in a model of T-cell activation and cytokine release.[8]

-

Materials: Laboratory mice (e.g., BALB/c), anti-mouse CD3 monoclonal antibody (clone 145-2C11), this compound formulated for oral gavage, and an ELISA kit for mouse IL-2.[8]

-

Procedure:

-

Administer this compound orally to mice at various doses (e.g., 10, 30, and 100 mg/kg).[1] A vehicle control group should also be included.

-

After a specified time (e.g., 1 hour), inject the mice with a suboptimal dose of anti-CD3 antibody intravenously or intraperitoneally to induce T-cell activation and IL-2 release.

-

Collect blood samples at a peak time point for IL-2 production (e.g., 2 hours post-anti-CD3 injection).

-

Prepare serum from the blood samples.

-

Measure the concentration of IL-2 in the serum using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the dose-dependent inhibition of IL-2 production and determine the ED50 value.

-

Necroptosis Inhibition Assay

-

Objective: To assess the ability of this compound to inhibit necroptotic cell death.

-

Materials: A suitable cell line (e.g., human U937 cells, mouse dermal fibroblasts (MDFs)), necroptosis-inducing stimuli (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK), this compound, and a cell death marker (e.g., propidium iodide (PI)).

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 1 hour).

-

Induce necroptosis by adding the combination of TNF-α, Smac mimetic, and z-VAD-FMK.

-

Incubate for a period sufficient to induce cell death (e.g., 6-24 hours).[4]

-

Stain the cells with PI, which enters and stains the nuclei of cells with compromised membranes.

-

Analyze the percentage of PI-positive (necroptotic) cells using flow cytometry or fluorescence microscopy.

-

Calculate the percentage of necroptosis inhibition and determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound inhibits Lck, blocking T-Cell Receptor signaling and IL-2 production.

Caption: this compound inhibits RIPK1 and RIPK3, preventing necroptotic cell death.

Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) to test this compound.

Conclusion

This compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of Lck and the necroptosis pathway. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in suppressing key inflammatory processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this compound for the treatment of a range of inflammatory and autoimmune disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Lck inhibitor, this compound, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. marinbio.com [marinbio.com]

- 7. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 8. criver.com [criver.com]

The Dual-Inhibitory Profile of AMG-47a: A Technical Overview for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-47a is a potent, orally active, and ATP-competitive small molecule inhibitor with significant implications for autoimmune disease research. Initially identified as a lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, further investigations have revealed its capacity to block necroptosis, a form of programmed cell death implicated in various inflammatory conditions. This dual-inhibitory activity, targeting both T-cell activation and a key inflammatory cell death pathway, positions this compound as a compelling tool compound for exploring novel therapeutic strategies in autoimmunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects through the inhibition of multiple kinases, with its primary targets being Lck and key components of the necroptosis pathway.

Lck Inhibition and T-Cell Activation

Lck is a critical tyrosine kinase in T-lymphocytes, playing a pivotal role in the initiation of T-cell receptor (TCR) signaling. Upon TCR engagement, Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This initiates a signaling cascade leading to T-cell activation, proliferation, and cytokine production. By competitively binding to the ATP pocket of Lck, this compound effectively blocks this initial phosphorylation event, thereby suppressing T-cell mediated immune responses.[1]

Necroptosis Inhibition

Necroptosis is a regulated form of necrosis that is mediated by a signaling complex known as the necrosome.[2][3] This pathway is typically activated under conditions of caspase-8 inhibition and involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2][3] this compound has been shown to interact with and inhibit both RIPK1 and RIPK3, thereby preventing the downstream phosphorylation and activation of MLKL, which is the executioner of necroptotic cell death.[2][3] This inhibition of necroptosis reduces the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, mitigating inflammation.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Reference |

| Lck | 0.2 nM | ATP-competitive | [4][5] |

| Lck (cell-free) | 3.4 µM | Kinase Assay | [1] |

| VEGFR2 | 1 nM | Kinase Assay | [4][5] |

| p38α | 3 nM | Kinase Assay | [4][5] |

| Jak3 | 72 nM | Kinase Assay | [4][5] |

| Mixed Lymphocyte Reaction (MLR) | 30 nM | T-cell proliferation | [4][5] |

| IL-2 Production | 21 nM | T-cell cytokine release | [4][5] |

| RIPK1 | 83 nM | Enzymatic Assay | [6] |

| RIPK3 | 13 nM | Enzymatic Assay | [6] |

Note: Discrepancies in IC50 values for Lck may be due to different assay conditions and methodologies.

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Model | Endpoint | ED50 | Administration | Reference |

| Anti-CD3-induced inflammation in mice | Serum IL-2 levels | 11 mg/kg | Oral gavage | [1][4][5] |

Further pharmacokinetic and pharmacodynamic data in preclinical models are not extensively available in the public domain.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Lck Signaling Pathway in T-Cell Activation

Caption: Lck signaling pathway in T-cell activation and its inhibition by this compound.

Necroptosis Signaling Pathway

Caption: The necroptosis signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro Lck Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC50 of this compound against Lck using a commercially available luminescent kinase assay.

Materials:

-

Recombinant Lck enzyme

-

Kinase substrate (e.g., poly(E,Y)4:1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of Lck enzyme diluted in kinase buffer.

-

Initiate the reaction by adding 5 µL of a mixture of substrate and ATP in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Lck Kinase Inhibition Assay:

References

- 1. marinbio.com [marinbio.com]

- 2. researchgate.net [researchgate.net]

- 3. The Lck inhibitor, this compound, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

AMG-47a: A Technical Guide for Pulmonary Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic pulmonary fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis, characterized by progressive scarring of the lung tissue.[1][2] Current therapeutic options, such as nintedanib and pirfenidone, slow down disease progression but do not offer a cure, highlighting the urgent need for novel therapeutic strategies.[3][4][5] This technical guide focuses on AMG-47a, a potent inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), and its potential application in pulmonary fibrosis research. While direct and extensive studies on this compound for pulmonary fibrosis are limited, existing data suggests its mechanism of action could be relevant to the disease's pathogenesis. This document provides a comprehensive overview of the available data on this compound, its proposed mechanism of action, and relevant experimental protocols to guide further research.

Quantitative Data on this compound

This compound has been characterized as a potent kinase inhibitor with a high affinity for Lck. The following table summarizes the available quantitative data on its inhibitory activity and effects on immune cells.

| Parameter | Value | Cell/Enzyme | Reference |

| IC50 for Lck | 0.2 nM | Lck | [1][2] |

| IC50 for other kinases | VEGF2: 3 nM, p38α: 72 nM, Jak3: 30 nM, MLR: 30 nM, IL-2: 21 nM | Various | [1][2] |

| Half-maximal effective concentration (EC50) for apoptosis of effector Tregs | 411.8 nM | Effector Tregs | [1][2] |

Mechanism of Action and Signaling Pathway

This compound's primary target is Lck, a key signaling molecule in T-lymphocytes. Lck plays a crucial role in the initiation of the T-cell receptor (TCR) signaling cascade.[1][2] In the context of pulmonary fibrosis, the proposed mechanism of action of this compound centers on its ability to modulate T-cell function, particularly that of regulatory T-cells (Tregs), and the subsequent reduction in the production of the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β).[1][2]

Studies on other Lck inhibitors have shown that inhibition of this kinase can suppress TGF-β expression in CD4+ T-cells and Tregs.[1][2] Furthermore, this compound has been reported to selectively reduce the number of effector Tregs.[1][2] This is significant as Tregs are considered a major source of TGF-β in the lungs. By inhibiting Lck, this compound can potentially disrupt the downstream signaling pathways that lead to T-cell activation and TGF-β production.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Proposed signaling pathway of this compound in T-cells.

Experimental Protocols for Preclinical Studies

Bleomycin-Induced Lung Fibrosis Model

1. Animal Model:

-

Species: C57BL/6 mice are commonly used due to their robust and consistent fibrotic response to bleomycin.[6]

-

Age and Weight: 8-12 weeks old, 20-25g.

-

Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Pulmonary Fibrosis:

-

Anesthesia: Anesthetize mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

-

Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5 - 3.0 mg/kg) in sterile saline is administered to induce lung injury and subsequent fibrosis.[1][2] Control animals receive sterile saline only.

3. Drug Administration:

-

Compound: this compound, dissolved in a suitable vehicle.

-

Dosing Regimen:

-

Prophylactic: Administration of this compound can start on the same day as bleomycin instillation (Day 0) and continue for a specified period (e.g., 14 or 21 days).[1][2]

-

Therapeutic: Administration can begin after the establishment of fibrosis (e.g., Day 7 or 10) to assess the compound's ability to halt or reverse existing fibrosis.[1][2]

-

-

Route of Administration: Oral gavage is a common route for small molecule inhibitors. The dosage would need to be determined based on pharmacokinetic and pharmacodynamic studies.

4. Assessment of Fibrosis (e.g., at Day 14 or 21):

-

Bronchoalveolar Lavage (BAL):

-

Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TGF-β) using ELISA.

-

-

Histopathology:

-

Harvest lungs and fix in 10% neutral buffered formalin.

-

Embed in paraffin and section for staining with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition.

-

The severity of fibrosis can be semi-quantitatively assessed using the Ashcroft scoring system.[6]

-

-

Biochemical Analysis:

-

Hydroxyproline Assay: Quantify the total lung collagen content, which is a gold-standard biochemical marker for fibrosis.[6] This involves hydrolyzing a portion of the lung tissue and measuring the hydroxyproline content spectrophotometrically.

-

-

Gene Expression Analysis:

-

Extract RNA from lung tissue to perform quantitative real-time PCR (qRT-PCR) for pro-fibrotic genes such as Col1a1, Col3a1, Acta2 (α-SMA), and Tgf-β1.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a preclinical study of an anti-fibrotic compound.

Caption: Preclinical experimental workflow for an anti-fibrotic agent.

Conclusion

This compound presents an interesting profile for potential investigation in pulmonary fibrosis due to its potent Lck inhibitory activity and its demonstrated effects on Tregs and TGF-β signaling. The data, although limited, suggests a plausible mechanism by which this compound could mitigate fibrotic processes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound in well-established preclinical models of pulmonary fibrosis. Further studies are warranted to fully elucidate its efficacy and mechanism of action in this disease context.

References

- 1. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]

- 2. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Landmark Clinical Trial Offers New Hope for People Living with Pulmonary Fibrosis â Action for Pulmonary Fibrosis [actionpf.org]

- 4. Emerging pharmacological options in the treatment of idiopathic pulmonary fibrosis (IPF) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Olodaterol shows anti-fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinase Inhibitor AMG-47a: A Modulator of Cytokine Production Through Lck Inhibition and Necroptosis Pathway Interference

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-47a is a potent small molecule inhibitor initially identified as a lymphocyte-specific protein tyrosine kinase (Lck) inhibitor. Subsequent research has revealed its broader activity, including the inhibition of necroptosis through interaction with key signaling molecules RIPK1 and RIPK3. This dual activity positions this compound as a significant tool for investigating inflammatory and immune responses. This technical guide provides a comprehensive overview of the known effects of this compound on cytokine production, detailing its molecular targets, summarizing the available quantitative data, outlining relevant experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects through at least two distinct mechanisms:

-

Inhibition of Lck: As a member of the Src family of tyrosine kinases, Lck is pivotal in T-cell receptor (TCR) signaling. Upon TCR engagement, Lck initiates a signaling cascade that leads to the activation of transcription factors such as NFAT, NF-κB, and AP-1. These factors, in turn, drive the expression of a variety of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and differentiation. By inhibiting Lck, this compound effectively dampens T-cell activation and subsequent cytokine release.

-

Interference with the Necroptosis Pathway: Necroptosis is a form of programmed cell death that is independent of caspases and is mediated by the sequential activation of RIPK1, RIPK3, and the mixed lineage kinase domain-like (MLKL) pseudokinase. This cell death pathway is inherently inflammatory, as the rupture of the cell membrane releases damage-associated molecular patterns (DAMPs) that can trigger an immune response. Furthermore, the core components of the necroptosome, RIPK1 and RIPK3, have been shown to play a direct role in the production of inflammatory cytokines, independent of cell death. This compound has been demonstrated to interact with both RIPK1 and RIPK3, thereby inhibiting necroptotic cell death.

Quantitative Data on this compound Activity

The available quantitative data on the inhibitory activity of this compound is summarized in the table below. It is important to note that comprehensive screening of this compound's effect on a wide array of cytokines has not been extensively published in the public domain.

| Target | Assay Type | IC50 | Reference |

| Lck | Kinase Assay | 0.2 nM | |

| IL-2 Production | Cellular Assay | 21 nM | |

| VEGF2 | Kinase Assay | 1 nM | |

| p38α | Kinase Assay | 3 nM | |

| Jak3 | Kinase Assay | 72 nM | |

| MLR | Cellular Assay | 30 nM |

Table 1: Reported IC50 Values for this compound Against Various Kinases and Cellular Processes.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: Lck Signaling Pathway and its Inhibition by this compound.

AMG-47a interaction with RIPK1 and RIPK3

An In-depth Technical Guide to the Interaction of AMG-47a with RIPK1 and RIPK3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a regulated form of necrosis, a lytic type of cell death, that is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer.[1][2][3] This pathway is primarily mediated by the receptor-interacting protein kinases, RIPK1 and RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL).[4] The formation of a RIPK1-RIPK3 complex, known as the necrosome, leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing cell lysis.[5][6] Given the involvement of necroptosis in disease, there is significant interest in developing small molecule inhibitors of this pathway.[1][7][2][3]

This compound, initially identified as a potent inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), has been discovered to be a novel inhibitor of necroptosis.[1][8][9] This technical guide provides a comprehensive overview of the interaction between this compound and the key necroptosis-mediating kinases, RIPK1 and RIPK3, with a focus on quantitative data, experimental methodologies, and signaling pathway visualization.

Quantitative Data: Inhibition of RIPK1 and RIPK3 Kinase Activity and Necroptosis

This compound has been shown to directly interact with and inhibit the kinase activity of both RIPK1 and RIPK3.[8][10] Furthermore, it effectively blocks necroptotic cell death in various human cell lines. The inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | IC50 (nM) | 95% Confidence Interval (nM) |

| RIPK1 | 83 | 59 - 115 |

| RIPK3 | 13 | 10 - 16 |

Data from enzymatic assays.[10]

Table 2: Inhibition of Necroptosis in Human Cell Lines by this compound

| Cell Line | Necroptotic Stimulus | IC50 |

| U937 | TSQ (TNF, Smac mimetic, QVD-OPh) | ~100 nM - ~2.5 µM |

| HT29 | TSQ (TNF, Smac mimetic, QVD-OPh) | ~100 nM - ~2.5 µM |

| THP-1 | TSI (TNF, Smac mimetic, IDN-6556) | ~100 nM - ~2.5 µM |

IC50 values for cell viability protection.[10] The range reflects differing sensitivities and stimulus strengths.

Signaling Pathway and Proposed Mechanism of Action

The canonical necroptosis pathway is initiated by stimuli such as tumor necrosis factor (TNF), leading to the recruitment and activation of RIPK1.[6][11] In the absence of active caspase-8, RIPK1 associates with RIPK3 via their RIP homotypic interaction motifs (RHIMs) to form the necrosome.[11][12] This complex facilitates the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[5]